2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide
Overview
Description
The compound “2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are considered privileged scaffolds due to their wide range of biological properties .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. A common method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans . The synthesis of these compounds often involves complex reactions and the use of catalysts .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. They can undergo cyclization, hydroalkoxylation, and other reactions . The specific reactions that “2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide” can undergo are not directly available from the search results.Scientific Research Applications
Anticancer Agents
- Field : Medicinal Chemistry
- Application : This compound is a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which have shown significant anticancer activities .
- Results : Some substituted benzofurans have shown dramatic anticancer activities. For example, compound 36 was found to have significant cell growth inhibitory effects, with inhibition rates varying between 40.82% and 80.92% in different types of cancer cells .
Antioxidants
- Field : Medicinal Chemistry
- Application : The 1,3-benzofuran derivatives have very similar antioxidant activities .
- Results : The 1,3-benzofuran derivatives have shown antioxidant activities with EC50 values of 8.57, 9.72, 8.27 and 10.59 mM, respectively .
Antiviral Agents
- Field : Medicinal Chemistry
- Application : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Results : The novel macrocyclic benzofuran compound has shown promising anti-hepatitis C virus activity .
Antibacterial Agents
- Field : Medicinal Chemistry
- Application : Benzofuran compounds have shown strong antibacterial activities .
- Results : Benzofuran compounds have shown strong antibacterial activities .
Synthesis of Complex Benzofuran Derivatives
- Field : Organic Chemistry
- Application : This compound can be used in the synthesis of complex benzofuran derivatives . These derivatives have a wide range of applications in medicinal chemistry, including as anticancer and antiviral agents .
- Results : The synthesis of complex benzofuran derivatives has been achieved . These derivatives have shown promising biological activities .
Synthesis of Benzothiophene and Benzofuran Compounds
- Field : Medicinal Chemistry
- Application : This compound can be used in the synthesis of novel scaffold compounds of benzothiophene and benzofuran, which have been developed and utilized as anticancer agents .
- Results : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Future Directions
Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and developing them into potential drug lead compounds .
properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-11(14)13-7-9-5-8-3-1-2-4-10(8)15-9/h1-4,9H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTSQTKIVKMQTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide | |
CAS RN |
1182992-49-9 | |
Record name | 2-chloro-N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.